molecular formula C9H13ClFNO B6214936 3-ethyl-5-fluoro-2-methoxyaniline hydrochloride CAS No. 2728095-68-7

3-ethyl-5-fluoro-2-methoxyaniline hydrochloride

Cat. No.: B6214936
CAS No.: 2728095-68-7
M. Wt: 205.7
InChI Key:
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Description

3-ethyl-5-fluoro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C9H12ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl, fluoro, and methoxy groups, and the compound is further converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-fluoro-2-methoxyaniline hydrochloride typically involves multiple steps:

    Nitration: The starting material, 3-ethyl-5-fluoro-2-methoxyaniline, can be synthesized by nitration of 3-ethyl-5-fluoroanisole.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-fluoro-2-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding aniline derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-ethyl-5-fluoro-2-methoxyaniline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-ethyl-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-fluoroaniline: Lacks the methoxy group, which may affect its reactivity and applications.

    2-methoxyaniline: Lacks the ethyl and fluoro groups, which may affect its chemical properties and uses.

    5-fluoro-2-methoxyaniline: Lacks the ethyl group, which may influence its behavior in chemical reactions.

Properties

CAS No.

2728095-68-7

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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